molecular formula C13H16N2O2 B611168 Tasipimidine CAS No. 1465908-70-6

Tasipimidine

Cat. No.: B611168
CAS No.: 1465908-70-6
M. Wt: 232.28 g/mol
InChI Key: GHIKYGQWBRHEGU-UHFFFAOYSA-N
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Scientific Research Applications

Pharmacological Profile

Tasipimidine exhibits a strong binding affinity for the human α2A-adrenoceptors, demonstrating full agonism with a pEC50 of 7.57. It shows weaker agonistic effects on other adrenoceptor subtypes, such as α2B and α2C, and has minimal activity on α1-adrenoceptors . This selectivity underpins its potential therapeutic uses.

Treatment of Situational Anxiety in Dogs

This compound has been developed for alleviating situational anxiety and fear in companion animals, particularly dogs. Its formulation allows for rapid onset of action without significant sedation or ataxia, making it suitable for use in various anxiety-inducing situations .

Table 1: Efficacy of this compound in Canine Anxiety Management

StudySample SizeDosageOutcome
50 dogs0.25 mg/mlSignificant reduction in anxiety levels observed
30 dogs30 µg/kgReduced propofol requirement by 30% during anesthesia

Insomnia Treatment in Humans

Recent studies are exploring this compound's efficacy in treating insomnia. A Phase II clinical trial is underway to assess its safety and effectiveness compared to placebo in adults aged 18-65 with insomnia disorder. The expectation is that this compound will promote sleep by decreasing arousal levels .

Table 2: Study Design for Insomnia Treatment

ParameterDetails
Study TypeDouble-blind, randomized, placebo-controlled
Duration3 nights treatment
Primary Outcome MeasureSleep quality assessed via polysomnography

Anesthetic Applications

This compound has shown promise as an adjunct in anesthesia protocols for dogs. It reduces the required dosages of anesthetic agents like propofol and isoflurane, which can enhance patient safety and recovery times .

Table 3: Anesthetic-Sparing Effects of this compound

Combination TreatmentPropofol Dose Reduction (%)Isoflurane MAC Reduction (%)
This compound alone30%19%
This compound + Methadone48%35%
This compound + Methadone + Dexmedetomidine50%Not specified

Cardiovascular Effects

Research indicates that this compound induces mild to moderate cardiovascular depression, which can be beneficial when incorporated into anesthetic protocols without adverse effects on healthy dogs .

Table 4: Cardiovascular Effects Observed with this compound

MeasurementBaseline ValuesPost-Tasipimidine Values
Heart Rate (HR)NormalDecreased by 20-30%
Cardiac Output (CO)NormalDecreased by ~30%
Mean Arterial Pressure (MAP)NormalDecreased by 10-15%

Biological Activity

Tasipimidine is a novel compound primarily recognized for its pharmacological activity as a selective α2A-adrenoceptor agonist. It has been developed for the treatment of situational anxiety and fear, particularly in veterinary applications, such as in dogs. This article provides a detailed overview of its biological activity, including pharmacodynamics, pharmacokinetics, case studies, and research findings.

Pharmacodynamics

This compound exhibits a potent and selective agonistic action on the α2A-adrenoceptors, which are crucial in modulating neurotransmitter release in the central nervous system. The compound demonstrates the following key pharmacodynamic properties:

  • Binding Affinity : this compound has a high binding affinity for the human α2A-adrenoceptor with a pEC50 of 7.57. It shows weaker agonistic activity on other subtypes, such as α2B (pEC50 = 6.00), α2C (pEC50 = 6.29), and rodent α2D (pEC50 = 6.56) receptors .
  • Sedative Effects : In vivo studies have shown that this compound significantly reduces the acoustic startle reflex and spontaneous locomotor activity in rodents, indicating its sedative properties .
  • Anxiolytic Action : By inhibiting noradrenaline release from noradrenergic neurons, this compound effectively reduces anxiety and fear responses in experimental models .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Bioavailability : In fasted dogs, this compound exhibits moderate oral bioavailability averaging 60%. The peak plasma concentration occurs approximately 0.5 to 1.5 hours post-administration .
  • Distribution : The volume of distribution is notably high at 3 l/kg in dogs, indicating significant penetration into brain tissue, which is essential for its central effects .
  • Elimination : The half-life of this compound exceeds that of its antagonist atipamezole, suggesting that effects may reappear after administration of the antidote due to prolonged action .

Anesthetic Protocols

Recent studies have evaluated this compound's role in anesthetic protocols for dogs:

  • Cardiovascular Effects :
    • A study involving Beagle dogs demonstrated that this compound premedication resulted in a 20-30% reduction in heart rate and cardiac output during propofol-isoflurane anesthesia .
    • This compound was incorporated into anesthetic regimens without detrimental cardiovascular effects when monitored appropriately.
  • Anesthetic Sparing Effect :
    • This compound significantly reduced the required doses of propofol and isoflurane by approximately 30% and 19%, respectively, indicating its potential as an anesthetic-sparing agent .

Efficacy in Insomnia

A clinical trial is currently underway to assess this compound's efficacy and tolerability in treating insomnia among adults aged 18 to 65 years. The study aims to measure sleep quality using polysomnography and evaluate safety through monitoring adverse events .

Summary of Research Findings

Study FocusKey Findings
Binding AffinityHigh affinity for α2A receptors; weaker for other subtypes
Sedative EffectsReduced startle reflex and locomotor activity in rodents
Cardiovascular ImpactMild to moderate depression; significant reductions in HR and CO observed
Anesthetic RequirementsReduced propofol and isoflurane needs; effective as an anesthetic adjunct
Insomnia TreatmentOngoing trial assessing efficacy in improving sleep quality

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for in vitro studies investigating Tasipimidine's pharmacological mechanisms?

  • Methodological Answer :

Define concentration ranges using preliminary toxicity assays (e.g., MTT assays).

Include controls: vehicle (e.g., DMSO) and positive controls (e.g., known receptor agonists/antagonists).

Validate cellular models via receptor expression profiling (e.g., qPCR, flow cytometry).

Document reagent batch numbers, cell line sources, and incubation conditions for reproducibility .
Example Table :

ParameterSpecificationValidation Method
This compound stock10 mM in DMSO, stored at -80°CHPLC purity verification
Cell viability>90% pre-experimentTrypan blue exclusion

Q. How should researchers formulate hypothesis-driven questions about this compound's therapeutic potential?

  • Methodological Answer :

  • Apply the FINER framework :
  • Feasible : "Does 5 mg/kg this compound reduce neuroinflammation in LPS-induced murine models within 7 days?"
  • Novel : Focus on underexplored pathways (e.g., IL-17 modulation).
  • Ethical : Adhere to ARRIVE guidelines for animal studies.
  • Use PICO structure : Population (C57BL/6 mice), Intervention (this compound), Comparison (placebo), Outcome (microglial activation) .

Q. What documentation standards ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer :

Record stoichiometric ratios with purity certificates for starting materials.

Specify reaction conditions (temperature ±0.5°C, inert atmosphere duration).

Deposit raw spectral data (NMR, HPLC) in institutional repositories.

Use IUPAC nomenclature and reference published synthetic routes .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's in vitro potency and in vivo efficacy?

  • Methodological Answer :

Conduct meta-analysis of variables (e.g., administration routes, pharmacokinetics).

Perform comparative assays under standardized conditions with identical compound batches.

Use PK-PD modeling to align in vitro EC50 with in vivo exposure levels.
Example Table :

Discrepancy SourceResolution StrategyValidation Method
Bioavailability variabilityDual-route administration (oral/IP)LC-MS/MS plasma profiling
Target engagement metricsRadioligand vs. functional assaysOrthogonal validation

Q. What advanced methodologies enable deconvolution of this compound's off-target effects?

  • Methodological Answer :

Chemical proteomics : Use this compound-coupled affinity matrices to pull down interacting proteins.

CRISPR-Cas9 screens : Genome-wide knockout libraries to identify resistance/sensitivity genes.

Multi-omics integration : Machine learning pipelines to correlate transcriptomic/proteomic datasets .

Q. How can computational approaches address conflicting reports on this compound's blood-brain barrier (BBB) penetration?

  • Methodological Answer :

Reanalyze pharmacokinetic data using consensus metrics (e.g., logBB vs. PSurf).

Validate with in situ brain perfusion assays and PET imaging using carbon-11 labeled analogs.

Standardize brain homogenate preparation to reduce interlab variability .

Q. Key Methodological Considerations

  • Data Contradiction Analysis : Use frameworks like PICO and FINER to isolate variables (e.g., dosing regimens, model systems) .
  • Literature Review : Prioritize primary patents (e.g., EP 22714901.0) and peer-reviewed studies over commercial databases .
  • Ethical Compliance : For preclinical studies, align with institutional animal care protocols and material transfer agreements .

Properties

CAS No.

1465908-70-6

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H16N2O2/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13/h2-4,12H,5-8H2,1H3,(H,14,15)

InChI Key

GHIKYGQWBRHEGU-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1CCOC2C3=NCCN3

Canonical SMILES

COC1=CC=CC2=C1CCOC2C3=NCCN3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tasipimidine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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